molecular formula C7H3BrClNS B1288203 2-Bromo-5-chlorobenzo[d]thiazole CAS No. 2941-56-2

2-Bromo-5-chlorobenzo[d]thiazole

Cat. No.: B1288203
CAS No.: 2941-56-2
M. Wt: 248.53 g/mol
InChI Key: JTQBUCZAQFBAOE-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzo[d]thiazole is an organic compound with the molecular formula C7H3BrClNS. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzothiazole derivatives. One common method includes the reaction of 2-aminothiophenol with bromine and chlorine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chlorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-5-chlorobenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorobenzo[d]thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 2-Bromo-1,3-benzothiazole
  • 5-Chloro-2-mercaptobenzothiazole
  • 2-Chloro-5-bromobenzothiazole

Comparison: 2-Bromo-5-chlorobenzo[d]thiazole is unique due to the presence of both bromine and chlorine atoms on the benzothiazole ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for diverse applications .

Properties

IUPAC Name

2-bromo-5-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQBUCZAQFBAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596953
Record name 2-Bromo-5-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-56-2
Record name 2-Bromo-5-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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